molecular formula C15H17N3O3 B2592782 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide CAS No. 1351649-00-7

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide

Cat. No.: B2592782
CAS No.: 1351649-00-7
M. Wt: 287.319
InChI Key: JMIKAFHHBGDOEW-UHFFFAOYSA-N
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Description

2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidinyl acetamides. This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group and a keto group, as well as an acetamide moiety linked to a phenoxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar alkylating agent.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the pyrimidine derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenoxyethyl Group: The final step involves the nucleophilic substitution reaction of the acetamide derivative with 2-phenoxyethylamine under suitable conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the keto group on the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its observed effects.

Comparison with Similar Compounds

    2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-methoxyethyl)acetamide: Similar structure but with a methoxyethyl group instead of a phenoxyethyl group.

Comparison:

    Uniqueness: The presence of the phenoxyethyl group in 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-phenoxyethyl)acetamide may confer unique properties, such as increased lipophilicity or specific binding interactions, compared to its analogs.

    Biological Activity: Differences in the substituent groups can lead to variations in biological activity, making this compound potentially more effective in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(5-methyl-6-oxopyrimidin-1-yl)-N-(2-phenoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-12-9-16-11-18(15(12)20)10-14(19)17-7-8-21-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIKAFHHBGDOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN(C1=O)CC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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